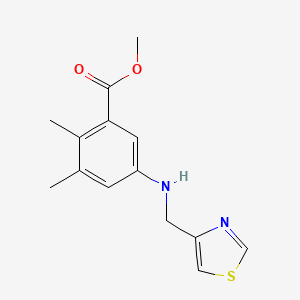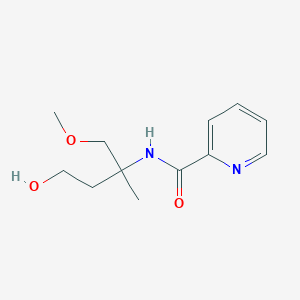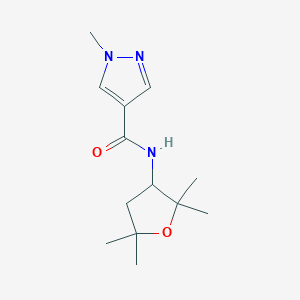![molecular formula C17H23ClN4O B7642712 [1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7642712.png)
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. CP-55940 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a key role in regulating various physiological processes.
Mechanism of Action
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol is a potent agonist of the CB1 and CB2 receptors. These receptors are found throughout the body and play a key role in regulating various physiological processes, including pain sensation, appetite, and immune function. When this compound binds to these receptors, it activates them and produces a range of effects, including analgesia, anti-inflammatory effects, and changes in appetite.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to have analgesic effects, reducing pain sensation in animal models of pain. It also has anti-inflammatory effects, reducing inflammation in animal models of inflammation. This compound has also been shown to have anti-convulsant effects, reducing seizure activity in animal models of epilepsy. It has also been shown to have effects on appetite, reducing food intake in animal models of obesity.
Advantages and Limitations for Lab Experiments
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol has several advantages for lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise control of the experimental conditions. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a complex mechanism of action, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on [1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as multiple sclerosis, Parkinson's disease, and Alzheimer's disease. Another area of interest is the potential use of this compound in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its long-term effects.
Synthesis Methods
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method was first described in a patent filed by Pfizer in 1995. The process involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-3-pyrazolyl boronic acid to form the intermediate compound 4-chloro-2-[(2-methylpyrazol-3-yl)methylamino]aniline. This intermediate is then reacted with piperidine and formaldehyde to yield this compound.
Scientific Research Applications
[1-[4-Chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects.
properties
IUPAC Name |
[1-[4-chloro-2-[(2-methylpyrazol-3-yl)methylamino]phenyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O/c1-21-15(4-7-20-21)11-19-16-10-14(18)2-3-17(16)22-8-5-13(12-23)6-9-22/h2-4,7,10,13,19,23H,5-6,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLFPRDILIVEAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=C(C=CC(=C2)Cl)N3CCC(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-1-phenylethyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7642639.png)
![4-[4-[[[5-(Cyclopropylmethyl)-1,3,4-oxadiazol-2-yl]amino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642644.png)
![N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]-1,3-oxazole-4-carboxamide](/img/structure/B7642662.png)

![4-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7642677.png)



![N-[phenyl(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B7642695.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-4-ylmethanamine](/img/structure/B7642707.png)
![N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-1-phenyl-1-pyridin-2-ylmethanamine](/img/structure/B7642708.png)

![2-(3-hydroxyphenyl)-N-[2-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B7642723.png)
![2-(1H-pyrazol-4-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7642725.png)